Technical Monograph: Formaldoxime Trimer Hydrochloride
Technical Monograph: Formaldoxime Trimer Hydrochloride
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes mechanistic understanding, actionable protocols, and safety integration.
CAS Number: 6286-29-9 (Primary); 62479-72-5 (Alternate/Hydrate) Synonyms: Tris(formaldoxime) hydrochloride; 1,3,5-Trihydroxy-1,3,5-triazacyclohexane hydrochloride
Executive Summary
Formaldoxime trimer hydrochloride is the stable, solid-state cyclic trimer of formaldoxime (
This compound is a critical reagent in two distinct high-value workflows:
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Analytical Chemistry: The "Formaldoxime Method" remains the gold standard for the colorimetric determination of Manganese (Mn) in aqueous samples, offering high sensitivity (
). -
Medicinal Chemistry: It acts as a dipolarophile and building block in the synthesis of isoxazolidines and isoxazoles, scaffolds frequently found in antibiotic and oncology pharmacophores.
Physicochemical Profile
| Property | Value | Notes |
| Molecular Formula | Trimer HCl salt | |
| Molecular Weight | 171.58 g/mol | |
| Appearance | White to cream crystalline powder | Highly Hygroscopic |
| Melting Point | ~128 °C (Decomposes) | Do not heat dry solid >100 °C |
| Solubility | Soluble in water, ethanol | Rapidly depolymerizes in dilute solution |
| Storage | Desiccated, +2°C to +8°C | Moisture triggers hydrolysis/clumping |
Mechanistic Chemistry: The Monomer-Trimer Equilibrium
The utility of this reagent relies entirely on the reversible equilibrium between the cyclic trimer and the active monomer. In the solid state, the molecule exists as a stable 6-membered heterocycle (1,3,5-triazacyclohexane ring).
Upon dissolution in water—particularly under acidic conditions or elevated temperature—the ring opens to release monomeric formaldoxime. This monomer is the active ligand for metal chelation and the active dipole for cycloaddition.
Diagram 1: Depolymerization Mechanism
The following pathway illustrates the acid-catalyzed ring opening that activates the reagent.
Caption: Acid-catalyzed depolymerization of the trimer yields the active monomeric formaldoxime required for chelation or synthesis.
Analytical Application: The Manganese Protocol
The reaction between formaldoxime and Manganese (II) in alkaline solution produces a characteristic orange-red complex, absorbing maximally at 450 nm .[1][2] This method is preferred over atomic absorption in field settings due to its robustness against interferences when properly masked.
Critical Causality
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Why pH > 9? The formaldoxime must be deprotonated to the formaldoximate anion (
) to effectively coordinate with Mn. -
Why Hydroxylamine? It acts as a reducing agent to maintain Mn in the correct oxidation state and prevent the oxidation of the reagent itself.
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Why EDTA? Iron (Fe) is the primary interference, forming a violet complex. EDTA preferentially binds Fe(III) under these conditions, masking it from the formaldoxime.
Protocol: Spectrophotometric Determination of Mn
Reagents:
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Formaldoxime Solution: Dissolve 1.0 g Formaldoxime Trimer HCl in 10 mL distilled water. (Prepare fresh).
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Buffer: Ammonia/Ammonium Chloride buffer (pH 10).
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Masking Solution: 0.1 M EDTA + 10% Hydroxylamine HCl.
Step-by-Step Workflow:
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Sample Prep: Take 10 mL of aqueous sample (acidified to pH < 2 for storage).
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Neutralization: Adjust pH to ~7.0 using dilute
. -
Reagent Addition: Add 1.0 mL of Formaldoxime Solution .
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Alkalinization: Add 1.0 mL of Buffer (Target pH 9.5–10.5). Note: Immediate color development suggests high Mn.
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Interference Masking (Critical): Add 2.0 mL of Masking Solution .
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Wait time: Allow 5–10 minutes for the Fe-EDTA complex to stabilize and any Fe-formaldoxime to dissociate.
-
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Measurement: Measure Absorbance at 450 nm against a reagent blank.
Diagram 2: Analytical Workflow & Interference Control
Caption: Workflow for Mn detection highlighting the critical masking step to eliminate Iron (Fe) interference.
Synthetic Utility in Drug Development
In medicinal chemistry, Formaldoxime Trimer HCl is a safer alternative to handling anhydrous formaldoxime (which can be explosive). It is used primarily in 1,3-Dipolar Cycloadditions .
Synthesis of Isoxazolidines
The monomeric formaldoxime generated in situ acts as a dipole (
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Reaction Class: [3+2] Cycloaddition.
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Target: Construction of the isoxazolidine ring, a bioisostere for ribose in nucleoside analogs and a core scaffold in novel antibiotics.
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Advantages: The trimer allows for the slow release of the dipole, reducing side reactions (dimerization) and improving yield.
General Protocol:
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Suspend Formaldoxime Trimer HCl (1.0 eq) in ethanol/pyridine.
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Add the alkene substrate (e.g., styrene derivatives) (1.0–1.2 eq).
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Reflux for 4–12 hours. The heat drives the depolymerization
cycloaddition sequence. -
Solvent evaporation and column chromatography yield the N-unsubstituted isoxazolidine.
Stability, Handling & Safety (E-E-A-T)
Safety Warning: Formaldoxime trimer hydrochloride is toxic if swallowed or absorbed through the skin. It is a severe eye irritant.
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Hygroscopicity: The salt is extremely hygroscopic. Exposure to humid air causes the powder to clump and partially hydrolyze, releasing formaldehyde odor.
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Protocol: Always weigh in a glovebox or low-humidity environment. Reseal containers immediately with parafilm.
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Thermal Stability: Do not heat the solid above 100°C without solvent, as rapid decomposition can occur.
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Incompatibility: Avoid strong oxidizing agents (risk of exothermic reaction) and strong alkalis (rapid evolution of free base formaldoxime).
References
- Marczenko, Z. (1986). Separation and Spectrophotometric Determination of Elements. Ellis Horwood Ltd. (Standard reference for the Formaldoxime-Mn method).
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Hach Company. Manganese, High Range, Formaldoxime Method 8149. Available at: [Link]
- Cicchi, S., et al. (2001). "Synthesis of isoxazolidines via 1,3-dipolar cycloaddition." Tetrahedron Letters, 42(37), 6503-6505.
